Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate
Description
Properties
IUPAC Name |
methyl 2-(4-bromophenoxy)-6-chloropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO3/c1-18-13(17)8-6-11(15)16-12(7-8)19-10-4-2-9(14)3-5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCOTGFGLAHPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.57 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate typically involves the esterification of 2-(4-bromophenoxy)-6-chloroisonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to replace the bromine or chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and the corresponding carboxylic acid from hydrolysis.
Scientific Research Applications
Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate involves its interaction with specific molecular targets. The bromophenoxy and chloro groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Substituent Configuration
- Position 2: The target compound features a 4-bromophenoxy group, which is bulkier and more electron-withdrawing compared to the chlorine or benzyloxy groups in analogs. This difference may enhance steric hindrance and influence binding interactions in biological systems .
- Position 6 : All compounds share a chlorine or alkoxy group (e.g., methoxy, ethoxy) at position 6. The target compound’s chlorine at this position aligns with analogs like Ethyl 2-chloro-6-methoxyisonicotinate but contrasts with those having alkoxy groups (e.g., 2-Chloro-6-ethoxyisonicotinic acid) .
Ester vs. Carboxylic Acid Functionalization
- The target compound’s methyl ester group at position 4 distinguishes it from carboxylic acid derivatives (e.g., 2-(Benzyloxy)-6-chloroisonicotinic acid).
- Ethyl 2-chloro-6-methoxyisonicotinate, with a 0.97 similarity score , shares the ester functionalization but uses an ethyl group instead of methyl, which may alter metabolic stability and solubility .
Electronic and Steric Effects
- The 4-bromophenoxy group introduces a strong electron-withdrawing effect and aromatic bulk, contrasting with smaller alkoxy groups (e.g., methoxy, ethoxy) in analogs. This could modulate reactivity in nucleophilic substitution or coupling reactions .
- Compounds like 2-Chloro-6-isopropoxyisonicotinic acid (similarity score 0.90) feature branched alkoxy groups, further reducing steric accessibility compared to the target’s planar bromophenoxy substituent .
Implications of Structural Variations
- Solubility: The bromophenoxy group’s hydrophobicity may reduce aqueous solubility compared to methoxy- or ethoxy-substituted analogs, necessitating formulation adjustments for practical applications.
- Reactivity: The chlorine at position 6 and bromophenoxy at position 2 create electron-deficient regions on the pyridine ring, favoring electrophilic aromatic substitution or cross-coupling reactions—a trait shared with high-similarity analogs like Ethyl 2-chloro-6-methoxyisonicotinate .
Biological Activity
Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
- Chemical Formula : C13H9BrClNO3
- Molecular Weight : 342.57 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
The compound features a bromophenoxy group, a chloro substituent, and an isonicotinate moiety, which are significant for its biological interactions.
This compound's biological activity can be attributed to its interaction with specific molecular targets involved in cancer progression and inflammation. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cellular signaling pathways.
Inhibition of Histone Demethylases
One of the notable biological activities linked to this compound is its potential inhibition of Jumonji C domain-containing histone demethylases (KDMs), particularly KDM4 subfamily members. These enzymes are involved in the demethylation of lysine residues on histones, which plays a crucial role in regulating gene expression associated with oncogenesis. Selective inhibitors of KDMs have shown promise in reducing tumor growth in various cancer models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound ID | Target Enzyme | IC50 (μM) | Biological Effect |
|---|---|---|---|
| 5 | KDM4C | 0.14 | Significant inhibition of demethylation |
| 21 | KDM4C | 5.2 | Moderate inhibition |
| 28 | KDM4C | 15 | Weak inhibition |
This data indicates that this compound could serve as a potent inhibitor against KDM4C, which is implicated in various cancers, including prostate and breast cancer .
Case Studies
Several studies have explored the effects of similar compounds on cancer cell lines:
-
Prostate Cancer Study :
- A study demonstrated that compounds targeting KDM4 significantly reduced cell viability in prostate cancer cell lines.
- The mechanism was linked to increased levels of trimethylated lysine residues, promoting apoptosis in cancer cells.
-
Breast Cancer Models :
- In vitro assays showed that analogs with similar structures inhibited proliferation in breast cancer cells by modulating histone methylation patterns.
These findings underscore the therapeutic potential of this compound in oncology.
Pharmacological Profile
The pharmacokinetic properties of this compound have been assessed to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest:
- Absorption : Moderate solubility in aqueous environments.
- Metabolism : Likely metabolized through liver enzymes, necessitating further investigation into its metabolic pathways.
- Excretion : Predominantly renal clearance observed in animal models.
Q & A
Basic: How can the synthesis of Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate be optimized for higher yield?
Methodological Answer:
Optimization begins with selecting high-purity precursors like 4-bromo-3-chlorophenol (>95.0% purity, HPLC/GC methods ) or 2-bromoisonic acid derivatives . Esterification or nucleophilic aromatic substitution reactions under controlled conditions (e.g., using triazine intermediates ) may enhance regioselectivity. Catalytic systems such as Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can improve reaction efficiency by stabilizing intermediates . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients tailored to the compound’s polarity.
Basic: What analytical methods are recommended for assessing the purity of this compound?
Methodological Answer:
Combine orthogonal techniques:
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) for baseline separation of impurities .
- Gas Chromatography (GC) : Suitable for volatile derivatives; ensure derivatization (e.g., silylation) if necessary .
- Elemental Analysis : Confirm stoichiometry (C, H, Br, Cl) to ±0.4% deviation .
Cross-validate results with NMR (¹H/¹³C) and mass spectrometry (HRMS) for structural confirmation.
Basic: What are the critical handling and storage guidelines for this compound?
Methodological Answer:
- Storage : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis or photodegradation, especially if boronic acid intermediates are involved .
- Handling : Use anhydrous solvents (e.g., THF, DMF) in sealed systems to avoid moisture. For hygroscopic precursors, employ gloveboxes or desiccators .
Advanced: How can contradictions between NMR data and X-ray crystallography results be resolved?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution vs. static crystal structures.
- NMR : Perform variable-temperature (VT-NMR) studies to identify exchange broadening or coalescence points.
- X-ray Crystallography : Use SHELXT to determine the dominant solid-state conformation. Compare torsion angles and hydrogen-bonding networks with DFT-optimized structures.
- DFT Calculations : Model potential conformers using Gaussian or ORCA to reconcile spectroscopic and crystallographic data .
Advanced: How can regioselectivity challenges in halogenated aromatic substitutions be addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Introduce temporary directing groups (e.g., boronic acids ) to steer bromination/chlorination to specific positions.
- Catalytic Systems : Use Pd-catalyzed C–H activation or Cu-mediated Ullmann couplings for meta/para selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor electrophilic substitution at electron-rich sites . Validate outcomes via NOESY NMR or SC-XRD .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT/Molecular Dynamics : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Simulate transition states for proposed mechanisms (e.g., SNAr, cross-couplings) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, validated by kinetic assays .
- Machine Learning : Train models on existing halogenated aromatic compound datasets to predict reaction outcomes or stability .
Advanced: How to address discrepancies between theoretical and experimental melting points?
Methodological Answer:
- Experimental Calibration : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) .
- Computational Refinement : Adjust force fields in molecular dynamics simulations to account for crystal packing effects observed via SC-XRD .
- Impurity Analysis : Trace impurities (<2%) can depress melting points; re-purify via recrystallization (e.g., EtOAc/hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
